2-(furan-2-amido)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide
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Description
2-(furan-2-amido)-N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12N4O6S2 and its molecular weight is 432.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compound Synthesis : Research has focused on synthesizing heterocyclic compounds from furan-2-carboxylic acid derivatives, exploring their chemical properties and reactivities. For instance, furan-2-carboxylic acid hydrazide has been used to synthesize compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, demonstrating thiol-thione tautomerism, a key property in pharmaceutical chemistry due to its implications for drug design and biological activity (Koparır, Çetin, & Cansiz, 2005).
Electrophilic Substitution Reactions : Compounds bearing the furan and benzothiazole units have been subjected to various electrophilic substitution reactions to synthesize novel compounds. These studies are crucial for developing new pharmaceuticals and materials with potential applications in treating diseases and in material science (Aleksandrov & El’chaninov, 2017).
Biological Applications
Antimicrobial and Antifungal Activities : Research into compounds derived from furan-2-carboxylic acid and benzo[d]thiazole has shown significant antimicrobial and antifungal activities. These findings are essential for the development of new antimicrobial agents to combat resistant strains of bacteria and fungi. For example, derivatives of 3-(furan-2-yl)- [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been synthesized and demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungi (Patel, Patel, & Shah, 2015).
Cytotoxicity and Potential as EGFR Inhibitors : A novel series of benzo[d]thiazole-2-carboxamide derivatives, designed based on virtual screening methods, exhibited cytotoxicity against cancer cell lines expressing high levels of epidermal growth factor receptor (EGFR). These studies highlight the compound's potential as EGFR inhibitors, which is significant for cancer therapy (Zhang et al., 2017).
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1,3-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O6S2/c1-29(24,25)9-4-5-10-13(7-9)28-17(19-10)21-14(22)11-8-27-16(18-11)20-15(23)12-3-2-6-26-12/h2-8H,1H3,(H,18,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXIAKGIUCXCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.